2,2'-(Penta-1,3-diene-1,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Penta-1,3-diene-1,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) is a complex organic compound characterized by its unique structure, which includes a conjugated diene system and benzothiazolium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Penta-1,3-diene-1,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) typically involves the reaction of 3-methyl-1,3-benzothiazolium salts with penta-1,3-diene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Penta-1,3-diene-1,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzothiazolium groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazolium derivatives.
Scientific Research Applications
2,2’-(Penta-1,3-diene-1,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-(Penta-1,3-diene-1,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) involves its interaction with specific molecular targets. The conjugated diene system allows for electron delocalization, which can facilitate interactions with various biological molecules. The benzothiazolium groups may interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Uniqueness
2,2’-(Penta-1,3-diene-1,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) is unique due to its conjugated diene system, which imparts distinct electronic properties. This feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
62077-44-5 |
---|---|
Molecular Formula |
C21H20N2S2+2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-methyl-2-[5-(3-methyl-1,3-benzothiazol-3-ium-2-yl)penta-1,3-dienyl]-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C21H20N2S2/c1-22-16-10-6-8-12-18(16)24-20(22)14-4-3-5-15-21-23(2)17-11-7-9-13-19(17)25-21/h3-14H,15H2,1-2H3/q+2 |
InChI Key |
XEKLCXDYSAQADH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)CC=CC=CC3=[N+](C4=CC=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.